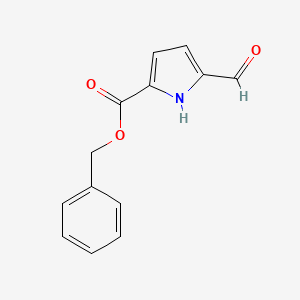

Benzyl 5-formyl-1H-pyrrole-2-carboxylate

Descripción general

Descripción

Benzyl 5-formyl-1H-pyrrole-2-carboxylate: is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, a formyl group at the 5-position, and a carboxylate group at the 2-position of the pyrrole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-formyl-1H-pyrrole-2-carboxylate typically involves the condensation of benzylamine with 5-formyl-2-pyrrolecarboxylic acid. The reaction is carried out under mild conditions, often using a catalytic amount of acid such as p-toluenesulfonic acid in an organic solvent like toluene . The reaction mixture is refluxed, and the product is isolated through crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: Benzyl 5-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed:

Oxidation: Benzyl 5-carboxyl-1H-pyrrole-2-carboxylate.

Reduction: Benzyl 5-hydroxymethyl-1H-pyrrole-2-carboxylate.

Substitution: Various benzyl-substituted pyrrole derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

Benzyl 5-formyl-1H-pyrrole-2-carboxylate has several applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of Benzyl 5-formyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes . The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function and activity .

Comparación Con Compuestos Similares

- Benzyl 5-carboxyl-1H-pyrrole-2-carboxylate

- Benzyl 5-hydroxymethyl-1H-pyrrole-2-carboxylate

- Benzyl 5-methyl-1H-pyrrole-2-carboxylate

Uniqueness: Benzyl 5-formyl-1H-pyrrole-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity compared to its analogs. The formyl group can undergo specific chemical transformations that are not possible with other functional groups, making this compound valuable in synthetic and medicinal chemistry .

Actividad Biológica

Benzyl 5-formyl-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula CHN O and features a pyrrole ring with a formyl group at the 5-position and a benzyl ester at the 2-position. This unique structure contributes to its reactivity and biological activity, distinguishing it from other pyrrole derivatives.

1. Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in human cancer cells, suggesting its potential as an anticancer agent. For instance, studies have demonstrated its efficacy against breast cancer and leukemia cell lines, with IC values indicating potent activity .

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. It displays effectiveness against certain bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. The presence of the formyl group is believed to enhance its interaction with bacterial enzymes, leading to increased antibacterial efficacy .

3. Immunomodulatory Effects

This compound has shown immunostimulatory properties in macrophage assays. It significantly enhances phagocytotic activity in RAW 264.7 macrophage cells, indicating potential applications in modulating immune responses . This effect may be attributed to the compound's ability to activate signaling pathways associated with immune cell activation.

The biological activity of this compound is thought to stem from several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound may influence pathways related to inflammation and immune response, enhancing macrophage function.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Propiedades

IUPAC Name |

benzyl 5-formyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-11-6-7-12(14-11)13(16)17-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHDCJQRTCXNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10775479 | |

| Record name | Benzyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10775479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183172-57-8 | |

| Record name | Benzyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10775479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.